N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(ethylsulfonyl)piperidine-4-carboxamide
Overview
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(ethylsulfonyl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring substituted with a carboxamide group, an ethylsulfonyl group, and a chlorotrifluoromethylphenyl group
Scientific Research Applications
N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(ethylsulfonyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and potential pharmacological effects.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(ethylsulfonyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.
Introduction of the Carboxamide Group: The carboxamide group can be introduced via an amidation reaction using a suitable carboxylic acid derivative and an amine.
Attachment of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced through a sulfonylation reaction using ethylsulfonyl chloride and a base.
Substitution with Chlorotrifluoromethylphenyl Group: The final step involves the substitution reaction where the chlorotrifluoromethylphenyl group is attached to the piperidine ring using a suitable halogenated precursor and a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(ethylsulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to reduce the carboxamide group to an amine or the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorotrifluoromethylphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a catalyst like palladium or copper.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and oxidized carboxamide derivatives.
Reduction: Amines, sulfides, and reduced carboxamide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(ethylsulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-[2-chloro-5-(trifluoromethyl)phenyl]imidodicarbonimidic diamide: Shares the chlorotrifluoromethylphenyl group but differs in the rest of the structure.
2-chloro-5-(trifluoromethyl)pyridine: Contains the chlorotrifluoromethylphenyl group but lacks the piperidine ring and other substituents.
Uniqueness
N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(ethylsulfonyl)piperidine-4-carboxamide is unique due to its combination of functional groups, which confer specific chemical properties and potential applications. The presence of the piperidine ring, carboxamide group, ethylsulfonyl group, and chlorotrifluoromethylphenyl group makes it a versatile compound for various research and industrial applications.
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-1-ethylsulfonylpiperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClF3N2O3S/c1-2-25(23,24)21-7-5-10(6-8-21)14(22)20-13-9-11(15(17,18)19)3-4-12(13)16/h3-4,9-10H,2,5-8H2,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKWCTLFOUSAEJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClF3N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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